2-(Cyclopropylmethoxy)-5-fluorobenzonitrile
Overview
Description
2-(Cyclopropylmethoxy)-5-fluorobenzonitrile (2-CPMF) is a novel fluorinated heterocyclic compound that has recently been studied for its potential applications in scientific research. It is a versatile compound that can be used in a variety of synthetic and research applications, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Synthesis and Halodeboronation Studies
- Facile Synthesis of 2-Bromo-3-Fluorobenzonitrile : This research explores the synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of this transformation in producing various aryl bromides and chlorides (Szumigala et al., 2004).
Radiofluorination and Cycloadditions
- Radiofluorinated Compound Synthesis : A study on the rapid reaction of radiofluorinated 4-fluorobenzonitrile oxide with alkenes and alkynes under mild conditions, highlighting its utility in preparing low-molecular-weight radiopharmaceuticals (Zlatopolskiy et al., 2012).
Proton Magnetic Resonance Spectra Analysis
- Analysis of N-(2-Cyano-4-Nitrophenyl) Derivatives : Investigation into the proton magnetic resonance spectra of various compounds containing the N-(2-Cyano-4-Nitrophenyl) group, providing insights into their structural and electronic properties (Wilshire, 1967).
Energetic and Structural Studies
- Study of Monofluorobenzonitriles : An energetic and structural study of various fluorobenzonitriles, including the analysis of enthalpies of formation, vapor-pressure studies, and evaluation of electronic properties (Ribeiro da Silva et al., 2012).
Synthesis of Quinazolines
- Synthesis of 2,4-Diaminoquinazolines : Preparation of new 2,4-diaminoquinazolines and exploration of cyclization reactions with various 2-fluorobenzonitriles, contributing to the development of heterocyclic compounds (Hynes et al., 1991).
Radical Anions in Arylation
- Arylation of Fluorinated Benzonitriles : Phenylation of fluorobenzonitriles using radical anions, highlighting a novel approach in the development of fluorinated cyanobisarenes (Peshkov et al., 2019).
Computational Studies on Cyclopropylmethoxy Carbenes
- CO Elimination Reaction of Cyclopropylmethoxy Carbenes : Computational analysis of the CO elimination reaction and its impact on the conversion of various diazirines, providing insights into the mechanistic aspects of these reactions (Sohrabi et al., 2013).
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets in a way that leads to changes in the biological system .
Biochemical Pathways
The compound’s effects on these pathways and their downstream effects are subjects of ongoing research .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability .
properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRGKVOKHWPFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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